3-(Trifluoromethyl)cyclobutane-1-carboxylic acid
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Overview
Description
3-(Trifluoromethyl)cyclobutane-1-carboxylic acid is a chemical compound with the CAS Number 1093750-93-6 . It has a molecular weight of 168.12 . The IUPAC name for this compound is 3-(trifluoromethyl)cyclobutanecarboxylic acid . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H7F3O2/c7-6(8,9)4-1-3(2-4)5(10)11/h3-4H,1-2H2,(H,10,11) . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 168.12 .Scientific Research Applications
Synthesis of Trifluoromethyl-Substituted Analogues
Research has been conducted on the synthesis of trifluoromethyl-substituted analogues of 1-amino-cyclobutane-1-carboxylic acid, using a transformation process involving SF4 and HF (Radchenko et al., 2009).
Application in PET Imaging
The compound has been used in the synthesis of fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a new tumor-avid amino acid for positron emission tomography (PET) imaging (Shoup & Goodman, 1999).
Development of Cyclobutane Derivatives
Studies have explored the regiospecific additions of hydrazoic acid and benzylamine to 1-(arylsulfonyl) bicyclobutanes to develop precursors of α-amino cyclobutane carboxylic acids (Gaoni, 1988).
Understanding Ester and Formyl Group Dynamics
Research into the synthesis of methyl 3-formylcyclobutene-3-carboxylate from cyclobutane-1,1-dicarboxylic acid has helped understand the dynamics between ester and formyl groups in cyclobutene electrocyclic reactions (Niwayama & Houk, 1992).
Tumor Detection Studies
The compound has been used in preparing syn- and anti-1-amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic acid (FMACBC) to evaluate its uptake in brain tumors, showing potential as a PET imaging agent (Martarello et al., 2002).
Synthesis of Peptide Dendrimers
Cyclobutane containing C(3)-symmetric peptide dendrimers have been synthesized using chiral gamma, epsilon-amino diacid derivatives, contributing to the field of peptide chemistry (Gutiérrez-Abad et al., 2010).
X-Ray Crystallographic Studies
The compound has been used in X-ray crystallographic studies to understand the structure and conformation of various cyclobutane derivatives, enhancing knowledge in structural chemistry (Austin et al., 1987; Reisner et al., 1983).
Scale-Up Synthesis for Drug Development
Research into the scale-up synthesis of deuterium-labeled cis-cyclobutane-1,3-Dicarboxylic acid derivative using continuous photo flow chemistry has implications for the preparation of biologically active compounds (Yamashita et al., 2019).
Safety and Hazards
Mechanism of Action
Mode of Action
These cyclobutanones can be converted to their CF3 carbinols upon treatment with TMSCF3 and a fluoride source .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how environmental factors influence the action of 3-(trifluoromethyl)cyclobutane-1-carboxylic acid is currently lacking .
Properties
IUPAC Name |
3-(trifluoromethyl)cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O2/c7-6(8,9)4-1-3(2-4)5(10)11/h3-4H,1-2H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSULKAPJHICPKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1093750-93-6 |
Source
|
Record name | 3-(trifluoromethyl)cyclobutane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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